molecular formula C11H15NO B145939 (S)-(-)-8-Methoxy 2-aminotetralin CAS No. 127253-44-5

(S)-(-)-8-Methoxy 2-aminotetralin

Cat. No. B145939
M. Wt: 177.24 g/mol
InChI Key: RVKOHSCTEHZRRT-VIFPVBQESA-N
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Description

“(S)-(-)-8-Methoxy 2-aminotetralin” is a derivative of 2-Aminotetralin (2-AT), also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN). 2-AT is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine . It is a rigid analogue of phenylisobutylamine and fully substitutes for d-amphetamine in rat discrimination tests .


Molecular Structure Analysis

The molecular structure of 2-Aminotetralin, the parent compound of “(S)-(-)-8-Methoxy 2-aminotetralin”, consists of a tetralin group combined with an amine . The addition of the methoxy group at the 8th position would alter the structure, but specific details are not available.

Safety And Hazards

The safety data sheet for a related compound, (S)-2-Aminotetralin, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKOHSCTEHZRRT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C[C@H](CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-8-Methoxy 2-aminotetralin

Synthesis routes and methods I

Procedure details

The resolution is performed on 8-methoxy-2-(benzylamino)tetralin with the aid of (-)-di-p-toluoyltartaric acid according to Karlsson, et al., Acta Chem. Scand., B 42, 231-236 (1988). The enantiomers of 8-methoxy-2-(benzylamino)tetralin are debenzylated, yielding the corresponding enantiomers of 8-methoxy-2-aminotetralin, i.e., R-(+)- and S-(-)-8-methoxy-2-aminotetralin.
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8-methoxy-2-(benzylamino)tetralin
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Synthesis routes and methods II

Procedure details

Name
COc1cccc2c1CC(NCc1ccccc1)CC2
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